GENACONAZOLE - 103016-02-0

GENACONAZOLE

Catalog Number: EVT-1443650
CAS Number: 103016-02-0
Molecular Formula: C27H58N2O6P+
Molecular Weight: 537.743
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Genaconazole was developed as part of ongoing research into effective antifungal treatments. It is synthesized through various chemical processes that enhance its efficacy and stability in agricultural applications.

Classification

Genaconazole is classified as an antifungal agent, specifically within the triazole group. This classification is significant due to its mechanism of action, which involves the inhibition of fungal cytochrome P450 enzymes responsible for ergosterol synthesis.

Synthesis Analysis

Methods

The synthesis of Genaconazole can be achieved through several methods, including enzyme-catalyzed reactions and traditional organic synthesis techniques. A notable approach involves the use of optically active intermediates derived from lactic acid, which are then subjected to various chemical transformations.

Technical Details

One prominent method for synthesizing Genaconazole includes:

  • Grignard Reaction: This method involves the reaction of an amide derivative of lactic acid with a Grignard reagent, specifically 2,4-difluorophenylmagnesium bromide. This step is crucial for forming the core structure of Genaconazole .
Molecular Structure Analysis

Structure

Genaconazole features a triazole ring as part of its molecular structure, which is essential for its antifungal activity. The compound's chemical formula is C16H14F2N4OC_{16}H_{14}F_2N_4O, indicating the presence of fluorine and nitrogen atoms that contribute to its biological properties.

Data

The molecular weight of Genaconazole is approximately 320.3 g/mol. Its structural characteristics include:

  • Triazole Ring: A five-membered ring containing three nitrogen atoms.
  • Fluorophenyl Group: Contributing to its lipophilicity and enhancing membrane penetration in fungal cells.
Chemical Reactions Analysis

Reactions

Genaconazole undergoes various chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:

  • Nucleophilic Substitution: Involving the replacement of halogen atoms in precursor compounds with nucleophiles during synthesis.
  • Enzymatic Hydrolysis: In biological systems, Genaconazole may be metabolized through hydrolysis, affecting its efficacy and half-life.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Reaction mechanisms typically involve the formation and breakdown of intermediates that are carefully monitored.

Mechanism of Action

Process

Genaconazole exerts its antifungal effects primarily by inhibiting the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme involved in ergosterol biosynthesis. By blocking this enzyme, Genaconazole prevents the conversion of lanosterol to ergosterol, leading to compromised fungal cell membrane integrity.

Data

Research indicates that Genaconazole has a high affinity for the target enzyme, resulting in potent antifungal activity against a broad spectrum of fungal pathogens. Its effectiveness can be quantified through Minimum Inhibitory Concentration (MIC) assays, demonstrating low MIC values against various fungi.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Genaconazole typically appears as a white crystalline solid.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water, which influences its application in agricultural formulations.

Chemical Properties

  • Stability: The compound is stable under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Genaconazole has a melting point around 120-123 °C, indicating its thermal stability.
Applications

Genaconazole's primary application lies in agriculture as an antifungal agent. It is used to protect crops from various fungal diseases, enhancing yield and quality. Additionally, ongoing research explores potential therapeutic uses in human medicine due to its antifungal properties.

Introduction

Historical Context of Azole Antifungals in Antimicrobial Therapy

The development of azole antifungals represents a cornerstone achievement in medical mycology. Before the 1940s, systemic fungal infections had limited treatment options, with the polyene antibiotic amphotericin B becoming the mainstay despite significant nephrotoxicity and infusion-related complications [1]. The first breakthrough came with ketoconazole in the early 1980s, which offered the first oral systemic antifungal activity but was hampered by hepatotoxicity and drug interactions [7]. This was followed by the first-generation triazoles (fluconazole and itraconazole) in the late 1980s-1990s, which exhibited improved safety profiles and broader spectra than imidazoles [1].

The evolution continued with second-generation triazoles (voriconazole, posaconazole) in the 2000s, designed to overcome limitations like suboptimal spectra, pharmacokinetic variability, and emerging resistance. These agents demonstrated enhanced potency against resistant pathogens like Aspergillus spp. through structural optimizations [1] [7]. Currently, azoles inhibit fungal cytochrome P450 enzyme 14α-demethylase (CYP51), disrupting ergosterol biosynthesis—a vital component of fungal cell membranes [10]. Despite these advances, the persistent emergence of multidrug-resistant fungi like Candida auris and azole-resistant Aspergillus fumigatus necessitates continued innovation in azole chemistry [3] [5].

Table 1: Evolution of Systemic Azole Antifungals

GenerationKey CompoundsDecade IntroducedTherapeutic Advancements
ImidazolesKetoconazole1980sFirst oral systemic agent
1st Gen TriazolesFluconazole, Itraconazole1990sImproved safety, broader spectrum
2nd Gen TriazolesVoriconazole, Posaconazole2000sEnhanced anti-mold activity, resistance mitigation
Novel AgentsGenaconazole*2020sExtended spectrum, optimized PK/PD

Genaconazole: Discovery, Development, and Clinical Significance

Genaconazole emerges as a structurally optimized triazole antifungal designed to address critical gaps in contemporary therapy. Its discovery originated from systematic molecular editing of earlier triazole scaffolds to enhance target affinity and evade resistance mechanisms. Key modifications include a difluorophenyl side chain and a novel hemiacetal moiety, which improve membrane penetration and CYP51 binding kinetics [7]. These changes confer activity against fungal strains with common resistance-conferring mutations (e.g., ERG11 alterations, efflux pump overexpression) [5] [8].

Genaconazole’s clinical significance lies in its potency against priority pathogens designated by the CDC, including multidrug-resistant Candida auris (93% fluconazole-resistant) and azole-resistant Aspergillus fumigatus [3]. Preclinical studies demonstrate 4–16-fold lower MIC90 values compared to voriconazole against these isolates, positioning it as a promising resistance-overcoming agent [5] [8].

Scope of Research: Addressing Fungal Resistance and Therapeutic Gaps

This review examines Genaconazole’s potential to mitigate three critical challenges:

  • Geographically prevalent resistance: High rates of azole resistance in A. fumigatus linked to agricultural fungicide use [3]
  • Mechanistic limitations: Efflux pump upregulation (e.g., TruMDR1 in Trichophyton rubrum) and target site mutations (ERG11/FKS1) [6]
  • Spectrum gaps: Inconsistent activity against emerging molds and dimorphic fungi [5]

Properties

CAS Number

103016-02-0

Product Name

GENACONAZOLE

IUPAC Name

2-[hydroxy-[(2S,3S)-3-hydroxy-2-(octadecanoylamino)butoxy]phosphoryl]oxyethyl-trimethylazanium

Molecular Formula

C27H58N2O6P+

Molecular Weight

537.743

InChI

InChI=1S/C27H57N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(31)28-26(25(2)30)24-35-36(32,33)34-23-22-29(3,4)5/h25-26,30H,6-24H2,1-5H3,(H-,28,31,32,33)/p+1/t25-,26-/m0/s1

InChI Key

HJYAGZCWSLDECN-UIOOFZCWSA-O

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)OCC[N+](C)(C)C)C(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.